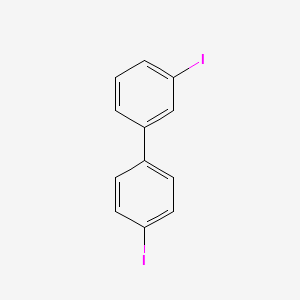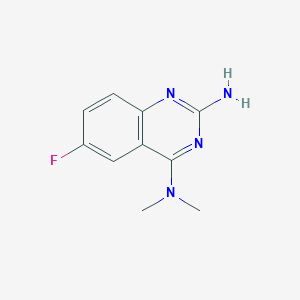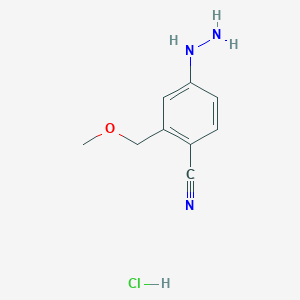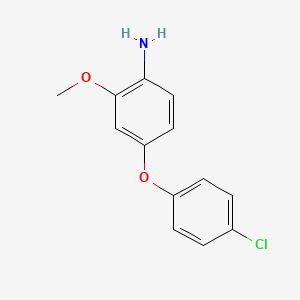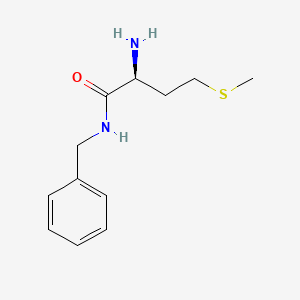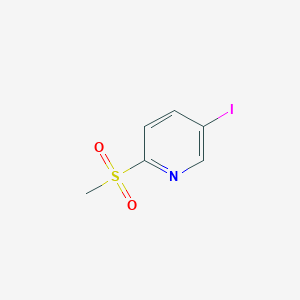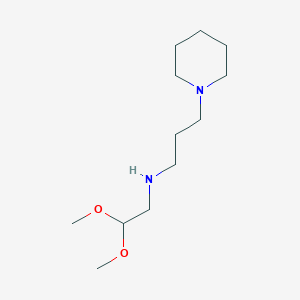![molecular formula C10H13FO4S B8441146 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate CAS No. 221194-64-5](/img/structure/B8441146.png)
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate is an organic compound with the molecular formula C10H13FO4S. This compound is characterized by the presence of a fluorophenyl group attached to a methoxyethyl chain, which is further connected to a methanesulfonate group. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate typically involves the reaction of 2-(4-fluorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
2-(4-fluorophenyl)ethanol+methanesulfonyl chloride→2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and reduction: The fluorophenyl group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2-(4-fluorophenyl)ethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols or alkanes.
Scientific Research Applications
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the electrophilic carbon atom. This property makes it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethanol: This compound is a precursor in the synthesis of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate and shares similar structural features.
4-fluorophenyl methanesulfonate: This compound has a similar functional group but lacks the methoxyethyl chain.
2-(4-fluorophenyl)ethylamine: This compound has an amine group instead of a methoxyethyl chain, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a fluorophenyl group and a methoxyethyl chain, which imparts specific reactivity and makes it suitable for a variety of synthetic applications. Its ability to undergo nucleophilic substitution reactions with high efficiency sets it apart from other similar compounds.
Properties
CAS No. |
221194-64-5 |
|---|---|
Molecular Formula |
C10H13FO4S |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C10H13FO4S/c1-16(12,13)15-7-6-14-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 |
InChI Key |
JZFYIMYFLGZLLG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
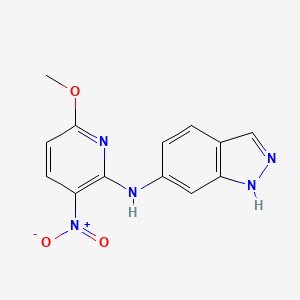
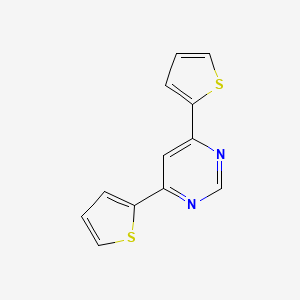
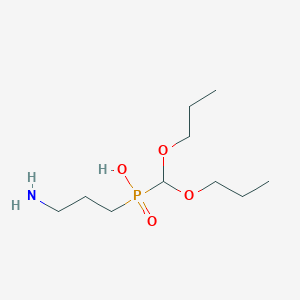
![Ethyl 4-[1-hydroxy-1-(1,3-thiazol-2-yl)ethyl]-2-methylcyclohexanecarboxylate](/img/structure/B8441091.png)
![(+/-)-3,6,7,8-tetrahydro-2H-indeno[4,5-b]furan-2-ylmethanol](/img/structure/B8441098.png)
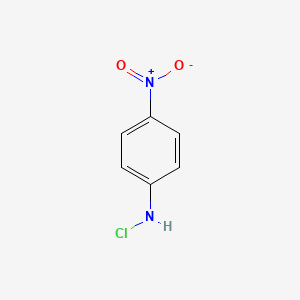
![4-Bromo-1-[(2-chlorophenyl)sulfonyl]-2-fluorobenzene](/img/structure/B8441108.png)
